[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate
Overview
Description
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a pyridinylmethylidene group, and a dimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinylmethylidene Intermediate: This step involves the reaction of 4-nitrobenzaldehyde with pyridine-4-carboxaldehyde under basic conditions to form the pyridinylmethylidene intermediate.
Esterification: The intermediate is then reacted with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The pyridinylmethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinylmethylidene derivatives.
Scientific Research Applications
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylmethylidene group can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate can be compared with similar compounds such as:
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-methoxybenzoate: Similar structure but with a different substitution pattern on the benzoate group.
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dihydroxybenzoate: Contains hydroxyl groups instead of methoxy groups, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-28-18-8-5-16(13-19(18)29-2)21(25)30-23-20(15-9-11-22-12-10-15)14-3-6-17(7-4-14)24(26)27/h3-13H,1-2H3/b23-20- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXCAFWOWAKAMN-ATJXCDBQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.